molecular formula C13H11N3 B14114425 5-(1H-Indol-1-yl)pyridin-2-amine

5-(1H-Indol-1-yl)pyridin-2-amine

Cat. No.: B14114425
M. Wt: 209.25 g/mol
InChI Key: ZYYZNARLPUSXBV-UHFFFAOYSA-N
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Description

5-(1H-Indol-1-yl)pyridin-2-amine is a heterocyclic compound that combines the structural features of both indole and pyridine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine is a six-membered ring containing one nitrogen atom. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Indol-1-yl)pyridin-2-amine typically involves the formation of the indole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-bromo-5-nitropyridine with indole in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Indol-1-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the indole and pyridine rings .

Scientific Research Applications

5-(1H-Indol-1-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-Indol-1-yl)pyridin-2-amine involves its interaction with various molecular targets and pathways. The indole moiety allows it to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and gene expression. The pyridine ring enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-Indol-1-yl)pyridin-2-amine is unique due to its combined indole and pyridine structures, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and interact with diverse molecular targets compared to its individual components .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

5-indol-1-ylpyridin-2-amine

InChI

InChI=1S/C13H11N3/c14-13-6-5-11(9-15-13)16-8-7-10-3-1-2-4-12(10)16/h1-9H,(H2,14,15)

InChI Key

ZYYZNARLPUSXBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CN=C(C=C3)N

Origin of Product

United States

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